molecular formula C11H11FO4 B2717197 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 948840-09-3

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B2717197
CAS No.: 948840-09-3
M. Wt: 226.203
InChI Key: OTUNGZDTFAZHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a chemical compound with the molecular formula C8H8BFO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by the presence of a benzene ring, a propanoic acid group, a fluorine atom, and a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid typically involves the use of boronic acids. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and methoxycarbonyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid exerts its effects involves interactions with molecular targets and pathways. For example, in cross-coupling reactions, the compound acts as a boronic acid derivative, participating in the formation of carbon-carbon bonds through palladium-catalyzed processes . The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUNGZDTFAZHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.